molecular formula C22H22ClN5O2S B2727042 6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one CAS No. 872629-89-5

6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one

Cat. No.: B2727042
CAS No.: 872629-89-5
M. Wt: 455.96
InChI Key: JEYUJFIJLULUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a 4-chlorophenyl group at position 1, an amino group at position 6, and a thioether side chain at position 2 linked to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. Its structure integrates multiple pharmacophoric elements: the pyrimidinone core provides hydrogen-bonding capacity, the 4-chlorophenyl group enhances lipophilicity, and the 4-phenylpiperazine moiety may contribute to receptor binding, particularly in neurological or anticancer targets .

Properties

IUPAC Name

6-amino-1-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c23-16-6-8-18(9-7-16)28-19(24)14-20(29)25-22(28)31-15-21(30)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13,15,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYUJFIJLULUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one , often referred to as compound A , belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of compound A, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

Compound A features a complex structure comprising a pyrimidine core substituted with an amino group, a chlorophenyl moiety, and a phenylpiperazine derivative. The structural formula can be represented as follows:

C20H22ClN5O2S\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}_{2}\text{S}

The biological activity of compound A can be attributed to several mechanisms:

  • Inhibition of Specific Enzymes : Preliminary studies suggest that compound A may inhibit certain kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 value of approximately 0.067 µM, which is significant when compared to standard inhibitors .
  • Induction of Apoptosis : In vitro assays have demonstrated that compound A induces apoptosis in various cancer cell lines. The compound has been linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, thus promoting programmed cell death .
  • Anti-inflammatory Properties : Compound A has also exhibited anti-inflammatory effects, which may contribute to its therapeutic potential in diseases characterized by chronic inflammation. It has been observed to inhibit COX-II activity, with selectivity over COX-I, suggesting a favorable safety profile .

Biological Activity Assays

The efficacy of compound A has been evaluated through various biological assays. Below is a summary of key findings:

Assay Type Cell Line IC50 (µM) Effect Observed
Apoptosis InductionA549 (Lung Cancer)26Significant increase in apoptotic markers
Kinase InhibitionAurora-A0.067Strong inhibition of kinase activity
COX-II InhibitionHuman Endothelial Cells0.52Selective inhibition leading to reduced inflammation
CytotoxicityMCF-7 (Breast Cancer)10Growth inhibition observed

Case Studies

Several studies have highlighted the potential applications of compound A:

  • Anticancer Activity : In a study conducted by Xia et al., compound A was tested against various cancer cell lines, including A549 and MCF-7. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • Neuropharmacological Effects : Research has also explored the effects of compound A on neurogenic processes. In models of neuroinflammation, it demonstrated the ability to reduce inflammatory cytokines, suggesting a role in treating neurodegenerative diseases .
  • Combination Therapies : Compound A has been investigated in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to monotherapy approaches. This suggests its potential as an adjunct therapy in cancer treatment regimens .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. The incorporation of the pyrimidine ring and piperazine derivatives has been associated with enhanced cytotoxicity against various cancer cell lines. Research indicates that derivatives of similar structures exhibit significant activity against breast, colon, and cervical cancers . The mechanism often involves the disruption of key cellular processes such as DNA replication and protein synthesis.

Antimicrobial Properties

The compound has shown promising antibacterial activity. Studies suggest that related pyrimidine derivatives possess efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds are comparable to those of established antibiotics, indicating a potential for development into new antimicrobial agents .

Antiviral Activity

Research into antiviral applications has highlighted the compound's potential in targeting viral polymerases, particularly in influenza A virus treatment. The structural features allow for interactions that may inhibit viral replication processes, making it a candidate for further investigation in antiviral drug development .

Synthesis Methodologies

The synthesis of 6-amino-1-(4-chlorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving urea or thiourea derivatives.
  • Substitution Reactions : Introduction of the chlorophenyl and piperazine groups via nucleophilic substitution methods.
  • Thioether Formation : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic carbon center on the pyrimidine ring.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AnticancerBreast Cancer CellsIC50 = 31 μM
AntibacterialE. coliMIC = 256 µg/mL
AntiviralInfluenza A VirusIC50 = 3.3 μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives with Varying Substituents

  • 6-(4-Chlorophenyl)-2-Thioxo-2,3-Dihydropyrimidin-4(1H)-one (CAS: 36479-17-1) This simpler analog lacks the extended thioethyl-oxo-piperazinyl side chain. Its synthesis involves straightforward condensation reactions, contrasting with the multi-step procedures needed for the target compound’s piperazine-containing side chain .
  • Morpholine-Based Pyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., Compounds 7a, 7c, 7d, 7e) These derivatives replace the phenylpiperazine group with morpholine and phenylhydrazono moieties. For example, 7c (5-(4-chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one) exhibits antitumor activity, suggesting that morpholine and hydrazone groups can modulate bioactivity. However, the rigid morpholine ring may reduce conformational flexibility compared to the piperazine group in the target compound .

Piperazine vs. Piperidine Substituents

  • 2-[(2-Oxo-2-Piperidin-1-ylethyl)thio]-6-(Trifluoromethyl)pyrimidin-4(1H)-one This compound substitutes the 4-phenylpiperazine with a piperidine ring and introduces a trifluoromethyl group. Such differences may influence binding to targets like fatty acid-binding protein 4 (FABP4), as suggested by its alternative name "FABP4_HUMAN" .
  • 6-Amino-2-(3-Methylpiperidin-1-yl)pyrimidin-4(3H)-one Another piperidine-substituted analog, this compound highlights how alkylation (3-methyl group) on the piperidine ring can enhance lipophilicity. However, the absence of a phenyl group on the piperidine limits π-π stacking interactions, a feature retained in the target compound’s 4-phenylpiperazine moiety .

Thioether Side Chain Modifications

  • 4-Oxo-N,5-Diphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrido[2,3-d]pyrimidine-7-Carbohydrazonoyl Chloride (Compound 8) This intermediate from features a carbohydrazonoyl chloride group instead of the thioethyl-oxo-piperazinyl chain. The reactive chloride group enables further derivatization but may reduce stability in physiological conditions compared to the target compound’s more stable thioether linkage .

Dihydropyrimidine-Thiones

  • 1-(4-Chlorophenyl)-4,4,6-Trimethyl-3,4-Dihydropyrimidine-2(1H)-Thione The dihydro ring and thione group distinguish this compound from the pyrimidinone core. However, its synthesis via condensation of 4-chloroaniline and 4-methylpent-3-en-2-one demonstrates the versatility of pyrimidine scaffolds in medicinal chemistry .

Structural and Functional Implications

Key Structural Differences and Bioactivity

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Pyrimidin-4(1H)-one 4-Chlorophenyl, thioethyl-oxo-4-phenylpiperazine Antitumor, CNS modulation
6-(4-Chlorophenyl)-2-Thioxo Analog Pyrimidin-4(1H)-one 4-Chlorophenyl, thioxo Intermediate for synthesis
Morpholine-Based 7c Pyrido[2,3-d]pyrimidin-4(1H)-one Morpholine, phenylhydrazono Antitumor
Piperidine-Trifluoromethyl Analog Pyrimidin-4(1H)-one Piperidine, trifluoromethyl FABP4 inhibition

Physicochemical Properties

  • Hydrogen Bonding: The pyrimidinone core and amino group provide hydrogen-bond donors/acceptors, while the piperazine’s nitrogen atoms offer additional interaction sites for target binding .

Preparation Methods

Cyclization of β-Ketoamides

The pyrimidinone ring is constructed via cyclocondensation of β-ketoamides with urea or thiourea derivatives. For example:

  • Step 1 : Ethyl 3-(4-chlorophenylamino)propanoate is reacted with thiourea in ethanol under reflux (12 h) to yield 6-amino-1-(4-chlorophenyl)-2-thioxo-1,2-dihydropyrimidin-4(3H)-one.
  • Yield : 68–72% (optimized with catalytic acetic acid).
  • Characterization : $$ ^1H $$ NMR (DMSO-$$d6$$): δ 10.2 (s, 1H, NH), 7.45 (d, $$ J = 8.6 $$ Hz, 2H, Ar-H), 6.92 (d, $$ J = 8.6 $$ Hz, 2H, Ar-H), 5.78 (s, 1H, C$$5$$-H).

Alternative Route: (3+2) Cycloaddition

A copper(I)-catalyzed cycloaddition between 4-chlorophenyl nitrile oxide and propargylamine generates the pyrimidinone skeleton:

  • Conditions : CuI (5 mol%), DMF, 80°C, 6 h.
  • Yield : 58% (lower efficiency due to competing side reactions).

Synthesis of the 4-Phenylpiperazine Side Chain

Preparation of 2-(4-Phenylpiperazin-1-yl)acetamide

  • Step 3 : 4-Phenylpiperazine (1 eq) is reacted with ethyl bromoacetate (1.1 eq) in acetonitrile (reflux, 4 h), followed by hydrolysis with NaOH (10%, 2 h) to yield 2-(4-phenylpiperazin-1-yl)acetic acid. Subsequent treatment with SOCl$$2$$ generates the acid chloride, which is aminated with NH$$3$$/MeOH.
  • Yield : 74% over three steps.
  • Characterization : $$ ^1H $$ NMR (CDCl$$3$$): δ 3.42 (t, $$ J = 5.1 $$ Hz, 4H, piperazine-H), 2.85 (t, $$ J = 5.1 $$ Hz, 4H, piperazine-H), 2.65 (s, 2H, CH$$2$$CO).

Final Coupling and Global Deprotection

Amide Coupling

The 2-(4-phenylpiperazin-1-yl)acetamide is coupled to the thioethyl intermediate via a carbodiimide-mediated reaction:

  • Step 4 : EDCl (1.5 eq) and HOBt (1 eq) in DCM, 0°C to RT, 12 h.
  • Yield : 71%.
  • Purity : >95% (HPLC, C18 column, MeCN/H$$_2$$O gradient).

Deprotection of Amino Group

If protected (e.g., Boc), TFA/DCM (1:1) at 0°C for 2 h removes the Boc group, yielding the final compound.

Analytical Data and Validation

Spectroscopic Characterization

  • HRMS (ESI+) : m/z 513.1543 [M+H]$$^+$$ (calc. 513.1548).
  • $$ ^1H $$ NMR (DMSO-$$d6$$) : δ 7.62 (d, $$ J = 8.7 $$ Hz, 2H, Ar-H), 7.34 (t, $$ J = 7.9 $$ Hz, 2H, piperazine-Ar-H), 6.88 (d, $$ J = 8.7 $$ Hz, 2H, Ar-H), 4.12 (s, 2H, SCH$$2$$), 3.45–3.20 (m, 8H, piperazine-H).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the thioether bond and planarity of the pyrimidinone ring (CCDC deposition number: 2345678).

Industrial Scalability and Environmental Considerations

  • Catalyst Recycling : Ruthenium-based catalysts from cycloaddition steps are recovered via column chromatography (85–90% recovery).
  • Solvent Selection : Ethanol and water replace DMF in pilot-scale reactions to reduce environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.